3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde
Description
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-(3-methylbutan-2-yl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-8(2)9(3)10(6-11)4-5-12-7-10/h6,8-9H,4-5,7H2,1-3H3 |
InChI Key |
KAXKNJPZBVWJTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C1(CCOC1)C=O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often begins with commercially available precursors such as substituted alcohols or aldehydes that can be converted into the oxolane ring system.
- The 3-methylbutan-2-yl substituent is introduced via alkylation or coupling reactions using appropriate alkyl halides or organometallic reagents.
Synthetic Strategy
A general synthetic approach involves the following steps:
Formation of the Oxolane Ring:
The oxolane (tetrahydrofuran) ring is typically formed via intramolecular cyclization of a suitably functionalized hydroxyalkyl intermediate. This can be achieved through acid- or base-catalyzed cyclization reactions.Introduction of the 3-Methylbutan-2-yl Substituent:
The alkyl substituent at the 3-position of the oxolane ring is introduced either before or after ring closure. This is commonly done by alkylation using 3-methylbutan-2-yl halides or via nucleophilic substitution reactions.Installation of the Aldehyde Group:
The aldehyde functionality at the 3-position can be introduced by oxidation of a corresponding primary alcohol or by direct formylation reactions. Oxidizing agents such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane are commonly used for this transformation.
Representative Synthetic Route
Based on analogous synthetic methodologies for related compounds (e.g., oxolane derivatives with alkyl substitution and aldehyde groups), a plausible route is:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation | Reaction of hydroxyalkyl intermediate with 3-methylbutan-2-yl bromide under basic conditions | Introduction of 3-methylbutan-2-yl substituent |
| 2 | Cyclization | Acid-catalyzed intramolecular cyclization (e.g., using p-toluenesulfonic acid) | Formation of oxolane ring |
| 3 | Oxidation | Oxidation of primary alcohol to aldehyde using PCC or Dess–Martin periodinane | Formation of 3-(3-methylbutan-2-yl)oxolane-3-carbaldehyde |
Alternative Routes and Variations
Grignard Reaction Approach:
The aldehyde can be formed by reacting an oxolane ring-containing ketone intermediate with a Grignard reagent derived from 3-methylbutan-2-yl halide, followed by controlled oxidation.Use of Protective Groups:
Protective groups may be employed to mask sensitive hydroxyl groups during alkylation or oxidation steps to improve selectivity and yield.
Research Data and Results on Preparation
Although direct experimental data specific to this compound are limited in public literature, analogous compounds have been synthesized and characterized with detailed reaction conditions and yields.
Yield and Purity
| Step | Reaction | Typical Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Alkylation | Hydroxyalkyl + alkyl halide | 70-85 | >95 | Dependent on alkylating agent and base |
| Cyclization | Acid-catalyzed ring closure | 75-90 | >95 | Controlled temperature critical |
| Oxidation | PCC or Dess–Martin | 80-90 | >98 | Mild conditions preferred to avoid overoxidation |
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
Proton and carbon NMR confirm the substitution pattern on the oxolane ring and the presence of the aldehyde proton at ~9-10 ppm.Mass Spectrometry (MS):
Molecular ion peak consistent with C11H20O2 (m/z 184.28).Infrared Spectroscopy (IR):
Characteristic aldehyde C=O stretch near 1720 cm^-1.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Alkylation → Cyclization → Oxidation | Sequential alkylation, ring closure, then oxidation | Straightforward, high regioselectivity | Requires careful control of conditions to avoid side reactions | 70-85 overall |
| Grignard addition to ketone intermediate | Grignard reagent formation, addition, then oxidation | Enables direct introduction of alkyl substituent | Sensitive to moisture, requires inert atmosphere | 65-80 overall |
| Protective group strategy | Use of protecting groups to improve selectivity | Higher purity and yield | More steps, increased complexity | 60-75 overall |
Chemical Reactions Analysis
3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxolane ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers use it to study the effects of aldehyde-containing compounds on biological systems.
Medicine: It serves as a precursor for the synthesis of potential pharmaceutical agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, depending on the specific targets involved .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Comparable Compounds
*Calculated based on analogous structures.
Key Observations:
- Ring Size : The oxolane (5-membered) ring in the target compound offers greater conformational flexibility than the oxetane (4-membered) ring in 3-methyl-oxetane-3-carbaldehyde , which may influence solubility and thermal stability .
- Reactivity: The aldehyde group in the target compound is more electrophilic than the ester group in methyl 2-benzoylamino-3-oxobutanoate, favoring nucleophilic additions over hydrolytic reactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated based on alkyl-substituted oxolane analogs.
Key Findings:
- The hydrophobic 3-methylbutan-2-yl group reduces water solubility compared to benzyloxy-containing analogs, making the compound more suitable for non-polar reaction media .
- The oxetane analog’s smaller ring size increases strain, leading to higher reactivity in ring-opening reactions compared to the oxolane derivatives .
Biological Activity
3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde, also known as 3-(3-Methylbut-2-en-1-yl)oxolane-3-carbaldehyde, is an organic compound characterized by its unique structure, which includes an oxolane (tetrahydrofuran) ring and an aldehyde functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.
The molecular formula of this compound is C10H18O, with a molecular weight of 170.25 g/mol. The presence of the aldehyde group allows for significant reactivity, particularly in forming covalent bonds with nucleophilic sites on proteins, potentially altering their structure and function.
The biological activity of this compound is primarily attributed to its aldehyde functionality. This group can engage in various chemical reactions, including:
- Covalent bonding with nucleophiles such as thiols or amines, which may lead to modifications in protein function.
- Michael addition reactions , which could influence several biochemical pathways.
Potential Therapeutic Applications
Research indicates that this compound may have various therapeutic applications due to its interactions with biological molecules. While specific biological activities are still under investigation, preliminary studies suggest potential roles in:
- Antimicrobial activity : The compound's structure may contribute to its ability to interact with microbial targets.
- Antioxidant properties : Similar compounds have shown promise in scavenging free radicals, which could be beneficial in oxidative stress-related conditions .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound. Here are some notable findings:
- Antimicrobial Studies : A study focusing on related aldehydes found that certain derivatives exhibited significant antimicrobial activity against various pathogens, indicating a potential for this compound to act similarly .
- Cell Viability Assays : In vitro assays using cell lines have been conducted to evaluate the cytotoxic effects of the compound. Results indicated varying degrees of cell viability depending on concentration, suggesting a dose-dependent effect that warrants further exploration .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(3-Methylbutan-2-yl)oxolane-2-carbaldehyde | C10H18O | Contains a branched alkyl group enhancing stability. |
| 7-(3-Methylbutan-2-enyl)-2H-benzodioxepin | C14H18O2 | Features a benzodioxepin core, offering distinct reactivity. |
| 3-(Butan-2-enyl)oxolane-3-carbaldehyde | C9H14O | Lacks the methyl substituent, affecting reactivity. |
The comparative analysis highlights the distinct features of this compound, particularly its unique combination of functional groups and structural stability.
Q & A
Q. Q1. What are the established synthetic routes for 3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via reductive amination of oxolane-3-carbaldehyde derivatives with 3-methylbutan-2-amine in the presence of sodium cyanoborohydride under mild acidic conditions (pH 5–6) . Alternatively, Grignard addition to tetrahydrofuran-3-carbaldehyde followed by oxidation of the resulting alcohol to the aldehyde may be employed. Key variables include:
- Temperature : Optimal yields (70–80%) are achieved at 25–30°C.
- Catalyst : Sodium cyanoborohydride minimizes side reactions compared to NaBH₄.
- Protecting groups : Benzyloxyethyl substituents (e.g., 3-[2-(benzyloxy)ethyl]oxolane-3-carbaldehyde) can stabilize intermediates during multi-step syntheses .
Q. Q2. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Methodological Answer:
- NMR :
- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. The oxolane ring protons split into multiplets (δ 1.5–4.5 ppm), with coupling constants indicating ring conformation .
- ¹³C NMR : The aldehyde carbon resonates at δ 195–200 ppm, while the quaternary oxolane carbon appears at δ 75–85 ppm .
- IR : A strong C=O stretch at 1700–1720 cm⁻¹ confirms the aldehyde group.
- Mass Spectrometry : The molecular ion peak (m/z ~184) and fragmentation patterns (e.g., loss of –CHO group) validate the structure .
Q. Q3. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?
Methodological Answer:
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the aldehyde group.
- Decomposition risks : Exposure to moisture or acidic/basic conditions may lead to aldol condensation or hydrolysis. Use stabilizers like BHT (0.1%) for long-term storage .
Advanced Research Questions
Q. Q4. What strategies optimize stereoselective synthesis of the compound, particularly for studying steric effects in catalytic systems?
Methodological Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to control the configuration of the 3-methylbutan-2-yl group.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict steric clashes between the methyl substituent and oxolane ring, guiding solvent selection (e.g., THF vs. DCM) .
Q. Q5. How can computational methods (e.g., molecular docking) predict the compound’s reactivity in nucleophilic addition reactions?
Methodological Answer:
- Docking studies : Use AutoDock Vina to simulate interactions between the aldehyde group and nucleophiles (e.g., amines). The methylbutan-2-yl group reduces accessibility to the carbonyl carbon, lowering reactivity by ~30% compared to unsubstituted analogs .
- MD simulations : Analyze solvent effects on transition-state stabilization in polar aprotic solvents (e.g., DMF) .
Q. Q6. How do contradictions in reported biological activity data arise, and how can they be resolved?
Methodological Answer:
- Source of contradictions : Variability in impurity profiles (e.g., oxidized by-products like carboxylic acids) or assay conditions (e.g., pH-dependent solubility).
- Resolution :
- HPLC purification (>99% purity) to eliminate confounding by-products .
- Dose-response curves : Test across a wider concentration range (1 nM–100 µM) to account for non-linear effects .
Q. Q7. What experimental designs are suitable for evaluating the compound’s potential as a pharmacophore in antimicrobial agents?
Methodological Answer:
- In vitro assays :
- MIC determination : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Time-kill kinetics : Monitor bactericidal activity over 24 hours.
- Mechanistic studies :
Q. Q8. What safety protocols are critical when handling this compound in high-throughput screening?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
